4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate
Description
Properties
IUPAC Name |
[4-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO4S/c19-12-5-8-16(23-18(21)17-4-1-9-22-17)14(11-12)15(20)7-6-13-3-2-10-24-13/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEIJODYSCHTGT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation for Acryloyl Intermediate
The acryloyl group is introduced through a base-catalyzed condensation between 4-bromo-2-hydroxyacetophenone and thiophene-2-carbaldehyde.
Reaction Conditions :
Mechanism :
The base deprotonates the acetophenone’s α-hydrogen, enabling nucleophilic attack on the aldehyde. Subsequent dehydration forms the α,β-unsaturated ketone with (E)-selectivity.
Challenges :
-
Byproducts : (Z)-isomers may form without strict temperature control.
-
Purification : Silica gel chromatography (hexane/ethyl acetate, 7:3) separates isomers.
Esterification with Furan-2-Carbonyl Chloride
The phenolic hydroxyl group of the acryloyl intermediate reacts with furan-2-carbonyl chloride under basic conditions.
Protocol :
Side Reactions :
-
Hydrolysis of the acyl chloride in moist conditions.
-
Mitigation : Use of molecular sieves and dry solvents.
Characterization :
-
NMR : δ 7.8–8.1 ppm (acryloyl protons), δ 6.5–7.3 ppm (thiophene and furan protons).
-
HPLC : Purity >95% after column chromatography.
Alternative Methods Using Cross-Coupling Reactions
Suzuki-Miyaura Coupling for Thiophene Installation
Optimization of Reaction Conditions
Solvent and Temperature Effects
Claisen-Schmidt Condensation :
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | NaOH | 80 | 85 |
| DMF | K₂CO₃ | 100 | 72 |
| THF | Et₃N | 60 | 68 |
Ethanol maximizes yield due to optimal polarity for enolate formation.
Esterification :
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 4 | 90 |
| THF | Pyridine | 6 | 75 |
| Toluene | NaH | 8 | 65 |
DCM provides inert conditions for acyl chloride stability.
Purification Techniques
Chromatography vs. Recrystallization
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Chromatography | 98 | 70 |
| Petroleum Ether Recrystallization | 95 | 85 |
Chromatography resolves isomer mixtures, while recrystallization suits large-scale production.
Challenges and Considerations
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and thienyl group may play crucial roles in binding to target molecules, while the furoate ester may influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
Methodological Considerations
Comparative analyses rely heavily on crystallographic software:
Biological Activity
4-Bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate is a complex organic compound with notable potential in medicinal chemistry. Its structural components, including the bromine atom and thiophene moiety, suggest diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C18H11BrO4S and is characterized by a furan ring, a brominated phenyl group, and a thiophene-derived enoyl substituent. The presence of these functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.
- Receptor Modulation : It can bind to specific receptors, influencing cellular signaling pathways and potentially altering cell behavior.
Anticancer Activity
Research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma. The mechanism involves inducing apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Induction of apoptosis |
| Glioblastoma | 12.3 | Mitochondrial disruption |
| HepG2 | 20.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Activity
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1200 | 450 |
| IL-6 | 800 | 300 |
Case Studies
- Study on Breast Cancer Cells : A study evaluated the effects of the compound on MCF-7 cells, revealing a significant reduction in cell viability at concentrations above 10 μM. The study concluded that the compound could serve as a lead for developing new anticancer therapies.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced paw edema compared to the control group, suggesting its potential as an anti-inflammatory drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
